
Ethanone, 2-chloro-1-(2,3,4-trifluorophenyl)-
Vue d'ensemble
Description
Ethanone, 2-chloro-1-(2,3,4-trifluorophenyl)- is a chemical compound with the IUPAC name 2-chloro-1-(2,4,5-trifluorophenyl)ethanone . It has a molecular weight of 208.57 .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, one study describes the bioreductive production of (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol, an intermediate for the drug ticagrelor, which is often achieved by the asymmetric reduction of the ketone precursor 2-chloro-1-(3, 4-difluorophenyl) ethanone .Molecular Structure Analysis
The molecular structure of Ethanone, 2-chloro-1-(2,3,4-trifluorophenyl)- consists of 8 Carbon atoms, 4 Hydrogen atoms, 1 Oxygen atom, 3 Fluorine atoms, and 1 Chlorine atom .Chemical Reactions Analysis
The main chemical reaction involving this compound is its reduction to produce (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol . This reaction is catalyzed by the enzyme ketoreductase ChKRED20 .Applications De Recherche Scientifique
Environmental Occurrence and Toxicity
Chlorinated solvents, including compounds similar to Ethanone, 2-chloro-1-(2,3,4-trifluorophenyl)-, have been widely used and studied due to their adverse health effects, including neurotoxicity, reproductive toxicity, and carcinogenicity. Occupational exposure to these solvents poses significant health risks, underscoring the need for stringent exposure limits and protective measures in workplaces (Ruder, 2006).
Moreover, the persistence and bioaccumulation of organohalides like DDT and its metabolites in ecosystems have raised concerns about their endocrine-disrupting effects on humans and wildlife. The ability of these compounds to act through interaction with nuclear receptors and affect mitochondrial function indicates a complex mechanism of toxicity that requires further investigation (Burgos-Aceves et al., 2021).
Remediation Techniques
The persistence of chlorinated compounds in the environment has prompted the development of various remediation techniques. Bioremediation, particularly the use of microbial degradation, has emerged as a promising approach for reducing the concentrations of persistent pollutants like DDT in soils. This method leverages the metabolic capabilities of certain bacteria and fungi to transform these pollutants into less harmful substances (Foght et al., 2001).
Additionally, emerging organohalides, developed as alternatives to traditional persistent organic pollutants, have been identified in various environmental matrices. The correlation between their production amounts and environmental contamination levels suggests that the prohibition of their production and use is a crucial step in controlling pollution. Current remediation techniques, including microbial reductive dehalogenation, offer potential for the in situ removal of such pollutants (He et al., 2021).
Mécanisme D'action
Target of Action
Similar compounds are often used in the synthesis of various pharmaceutical and pesticide compounds .
Mode of Action
The compound is an acylating agent that can react with a variety of nucleophiles, including amines, alcohols, and thiols, to form amides, esters, or thioesters, respectively . Its unique fluorine-containing structure can impart desired properties to target molecules, such as increased lipophilicity or increased stability against metabolic degradation .
Biochemical Pathways
It’s known that the compound can alter the structure and function of biomolecules through the formation of a thiourea linkage .
Pharmacokinetics
The compound’s unique fluorine-containing structure can increase its lipophilicity, which may enhance its absorption and distribution within the body .
Result of Action
It’s known that the compound can alter the structure and function of biomolecules, which could potentially lead to various downstream effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2’,3’,4’-Trifluorophenacyl chloride. For instance, the compound’s high reactivity and potential health hazards necessitate proper safety measures and handling procedures . Additionally, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other chemicals .
Propriétés
IUPAC Name |
2-chloro-1-(2,3,4-trifluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-3-6(13)4-1-2-5(10)8(12)7(4)11/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWALIDMPLINDNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CCl)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 2-chloro-1-(2,3,4-trifluorophenyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



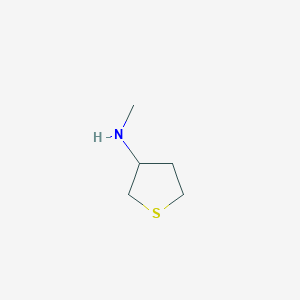


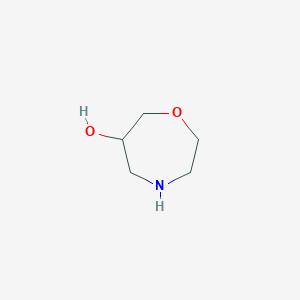
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid](/img/structure/B3169008.png)
![5-Oxo-1-[(4-sulfamoylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B3169017.png)
![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B3169024.png)
![3-{[(4-Fluorobenzyl)oxy]methyl}piperidine](/img/structure/B3169027.png)
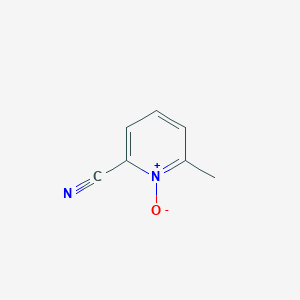
![5-[(4-Chloro-3-methylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B3169036.png)
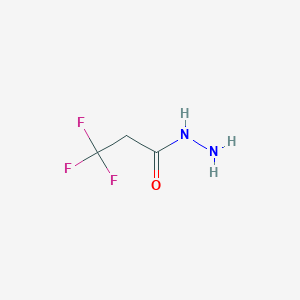
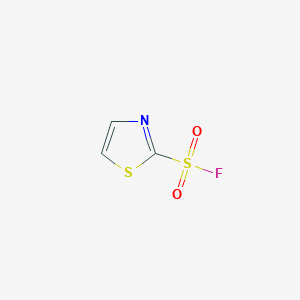
![2-[2-(2-Methoxyphenyl)ethyl]benzoic acid](/img/structure/B3169053.png)
![(S)-4-Fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline 2HCl](/img/structure/B3169062.png)